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Compound of Interest

Compound Name: Methyl 5-methyl-2-hexenoate

CAS No.: 68797-67-1

Cat. No.: B153996

Get Quote

Introduction & Compound Profile
Methyl 5-methyl-2-hexenoate (CAS: 75513-56-3) is an

-unsaturated ester featuring a bulky isobutyl tail. Its conjugated system makes it a prime
candidate for two distinct biocatalytic pathways:

Asymmetric Michael Addition: Nucleophilic attack at the

-carbon (C3) creates a chiral center, serving as a direct route to

-nitro esters—key intermediates in the synthesis of gabapentinoids like Pregabalin (Lyrica).
[1]

Asymmetric Bioreduction: Reduction of the C=C double bond yields Methyl 5-

methylhexanoate, a fruity flavor component (isoheptanoate derivative) and a building block

for specialized lipids.[1]
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Property Value Relevance to Biocatalysis

Molecular Weight 142.20 g/mol
Low MW facilitates easy

extraction.[2]

LogP ~2.2

Moderate hydrophobicity;

requires co-solvent

(DMSO/MeOH) or biphasic

system.[1]

Electrophilicity Moderate

The ester group activates the

-carbon, but less than an

aldehyde.[1] Requires robust

enzymes.[1]

Sterics Isobutyl tail

The steric bulk at C5 can

influence enzyme binding in

restrictive active sites (e.g.,

wild-type OYEs).[1]

Mechanism of Action
Pathway A: Promiscuous Michael Addition (C-C Bond
Formation)
While traditional synthesis uses metal catalysts, promiscuous hydrolases (e.g., Candida

antarctica Lipase B, CALB) or tautomerases (e.g., 4-OT) can catalyze the addition of

nucleophiles (like nitromethane) to the

-carbon.[1]

Mechanism: The enzyme activates the nucleophile (nitronate generation) and/or stabilizes

the oxyanion intermediate of the ester.

Outcome: Formation of a chiral C3 center.

Pathway B: Ene-Reductase Mediated Hydrogenation
Old Yellow Enzymes (OYEs) catalyze the trans-hydrogenation of the C=C bond.
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Mechanism:

Oxidative Half-Reaction: NAD(P)H reduces the FMN cofactor to

.

Reductive Half-Reaction: The substrate binds;

transfers a hydride to the

-carbon, and a proton is donated (usually from Tyr/His residues) to the

-carbon.

Stereochemistry: Although the product (Methyl 5-methylhexanoate) is achiral (due to

symmetry/lack of substituents at C2/C3), this reaction is critical for "green" saturation without

high-pressure hydrogenation.[1]
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Figure 1: Divergent biocatalytic pathways for Methyl 5-methyl-2-hexenoate. Pathway A yields

chiral precursors; Pathway B yields saturated flavor compounds.[1]

Experimental Protocols
Protocol A: Asymmetric Michael Addition (Pregabalin
Precursor Synthesis)
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Objective: Synthesis of Methyl 3-(nitromethyl)-5-methylhexanoate. Enzyme: Immobilized

Candida antarctica Lipase B (Novozym 435) or engineered 4-Oxalocrotonate Tautomerase (4-

OT).[1]

Reagents:

Substrate: Methyl 5-methyl-2-hexenoate (100 mM)

Nucleophile: Nitromethane (500 mM, 5 eq)[1]

Solvent: Water-saturated Diisopropyl ether (DIPE) or Toluene.

Temperature: 30°C[1][3][4][5]

Workflow:

Preparation: In a 20 mL glass vial, dissolve 142 mg (1 mmol) of Methyl 5-methyl-2-
hexenoate in 10 mL of water-saturated DIPE.

Nucleophile Addition: Add 270 µL (5 mmol) of Nitromethane. Caution: Nitromethane is toxic

and flammable.

Initiation: Add 200 mg of Novozym 435 (immobilized beads).

Incubation: Shake at 200 rpm, 30°C for 24–48 hours.

Monitoring: Sample 50 µL aliquots, filter, and analyze via GC-FID (Chiral column, e.g., CP-

Chirasil-Dex CB) to determine conversion and ee%.

Work-up: Filter off the enzyme beads (can be recycled). Evaporate solvent under reduced

pressure.

Purification: Flash chromatography (Hexane/EtOAc) if necessary.

Expected Results:

Conversion: 60–85% (Equilibrium limited).[1]
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Enantiomeric Excess (ee): >90% (S)-enantiomer (enzyme dependent).[1]

Protocol B: Ene-Reductase Mediated Reduction
Objective: Green synthesis of Methyl 5-methylhexanoate. Enzyme: OYE1, PETNR, or

commercial Ene-Reductase screening kit (e.g., Codexis, Johnson Matthey).[1]

Buffer System (KPi-GDH):

Buffer: 100 mM Potassium Phosphate, pH 7.0.[1]

Cofactor: NADP+ (0.1 mM).[1]

Recycling System: Glucose (2 eq) + Glucose Dehydrogenase (GDH, 5 U/mL).[1]

Workflow:

Substrate Stock: Prepare a 500 mM stock of Methyl 5-methyl-2-hexenoate in DMSO.

Reaction Mix: In a 1.5 mL microcentrifuge tube, combine:

850 µL Buffer (containing GDH and Glucose).[1]

20 µL Substrate Stock (Final conc: 10 mM).[1]

10 µL NADP+ stock (10 mM).[1]

100 µL Ene-Reductase lysate or purified enzyme (1–2 mg/mL).

Note: Final DMSO concentration is 2%.

Incubation: Shake at 30°C, 600 rpm for 12 hours. Open tube slightly or use breathable seal if

oxygen recycling is NOT desired (OYEs are anaerobic preferred, but GDH requires no O2).

[1]

Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge at 10,000 x g

for 2 min.

Analysis: Inject organic phase into GC-MS.
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Data Analysis Table:

Parameter Optimal Range Impact of Deviation

pH 6.5 – 7.5
<6.0 denatures OYEs; >8.0
promotes spontaneous
hydrolysis.

Co-solvent 2–5% DMSO
>10% DMSO inhibits GDH

activity.[1]

| Substrate Conc. | 10–50 mM | >50 mM causes substrate inhibition (enzyme clogging).[1] |

Troubleshooting & Optimization
Substrate Solubility Issues
Methyl 5-methyl-2-hexenoate is hydrophobic. If conversion is low due to mass transfer

limitations:

Solution: Use a biphasic system (buffer overlaying an organic phase like Hexane) or add

cyclodextrins (

-CD) as phase transfer agents to solubilize the substrate without denaturing the enzyme.

Competing Hydrolysis
Lipases or esterases present in crude cell lysates may hydrolyze the methyl ester to the free

acid (5-methyl-2-hexenoic acid), which is often a poorer substrate for reduction.

Diagnostic: Appearance of a broad peak (acid) in GC/HPLC.[1]

Fix: Use purified enzymes or add a serine-protease inhibitor (PMSF) if the side reaction is

catalytic (though PMSF may inhibit lipases in Protocol A).[1]

Stereoselectivity Reversal
In Michael additions, the "fit" of the isobutyl tail in the active site determines the Re or Si face

attack.[1]
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Optimization: If the wrong enantiomer is produced, screen a library of enzyme variants (e.g.,

4-OT mutants F50A) or switch from CALB to Thermomyces lanuginosus lipase (TLL).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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